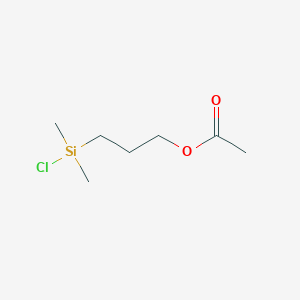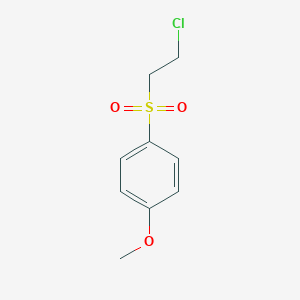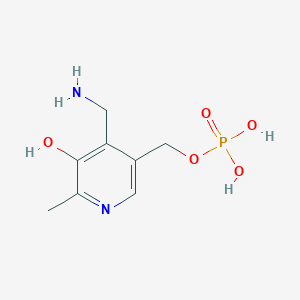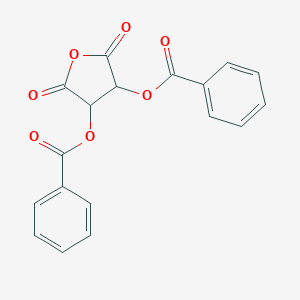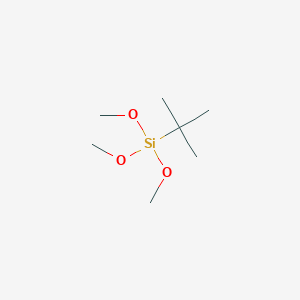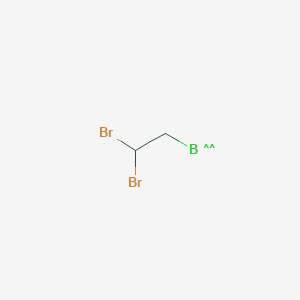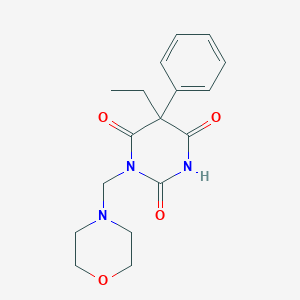
1-Morpholinomethylphenobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinomethylphenobarbital (MPB) is a barbiturate derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of 1-Morpholinomethylphenobarbital is not fully understood, but it is believed to act on the GABA receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, and 1-Morpholinomethylphenobarbital is thought to enhance its activity, leading to the sedative and hypnotic effects of the compound.
Effets Biochimiques Et Physiologiques
1-Morpholinomethylphenobarbital has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the excitability of neurons, increase the threshold for convulsions, and reduce the frequency and severity of seizures. 1-Morpholinomethylphenobarbital has also been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the development of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Morpholinomethylphenobarbital in lab experiments include its ability to induce sedation and hypnosis, which can be useful in studying the effects of drugs on the brain. However, the limitations of using 1-Morpholinomethylphenobarbital include its potential for toxicity and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-Morpholinomethylphenobarbital. One area of interest is the development of new derivatives of the compound that may exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the long-term effects of 1-Morpholinomethylphenobarbital on the brain, particularly with regard to its potential for neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-Morpholinomethylphenobarbital and its potential applications in the treatment of neurological and psychiatric disorders.
In conclusion, 1-Morpholinomethylphenobarbital is a barbiturate derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about this compound, its potential applications in the treatment of neurological and psychiatric disorders make it a promising area of research.
Méthodes De Synthèse
The synthesis of 1-Morpholinomethylphenobarbital involves the reaction of phenobarbital with morpholine in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
Applications De Recherche Scientifique
1-Morpholinomethylphenobarbital has been used extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, sedative, and hypnotic properties, which make it useful in the treatment of epilepsy and other neurological disorders. 1-Morpholinomethylphenobarbital has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
Numéro CAS |
18009-29-5 |
|---|---|
Nom du produit |
1-Morpholinomethylphenobarbital |
Formule moléculaire |
C17H21N3O4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |
Clé InChI |
FOEQHWOACOYFPK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Autres numéros CAS |
18009-29-5 |
Synonymes |
5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
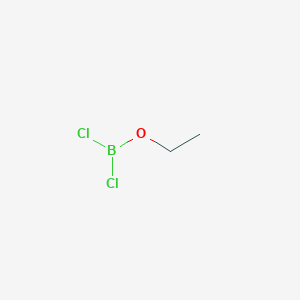
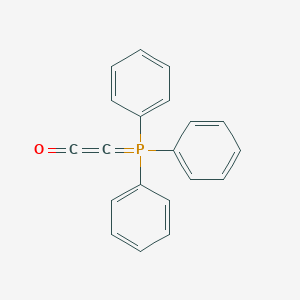
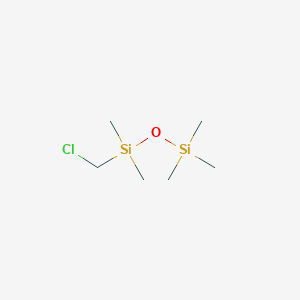
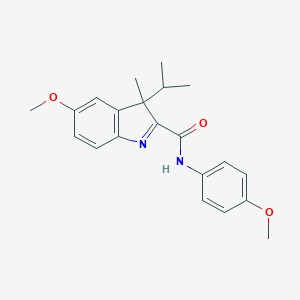
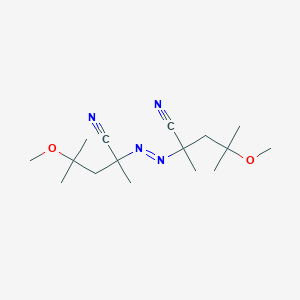
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
